molecular formula C14H12N4O2 B14892527 Benzamide, 4,4'-azobis-

Benzamide, 4,4'-azobis-

Cat. No.: B14892527
M. Wt: 268.27 g/mol
InChI Key: OQDVADMAPRHXBC-UHFFFAOYSA-N
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Description

Benzamide, 4,4'-azobis- is a hypothetical or less-documented compound presumed to consist of two benzamide groups (aromatic rings with amide substituents) linked via an azo (-N=N- ) functional group. Azo compounds are widely used as radical initiators in polymerization, while benzamides are explored for pharmaceutical applications due to their bioactivity .

Properties

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

4-[(4-carbamoylphenyl)diazenyl]benzamide

InChI

InChI=1S/C14H12N4O2/c15-13(19)9-1-5-11(6-2-9)17-18-12-7-3-10(4-8-12)14(16)20/h1-8H,(H2,15,19)(H2,16,20)

InChI Key

OQDVADMAPRHXBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N=NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4,4’-azobis- typically involves the reaction of benzamide with an azo compound. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods: In industrial settings, the production of Benzamide, 4,4’-azobis- often involves the use of advanced catalytic systems and controlled reaction conditions to ensure high yield and purity. The use of ultrasonic irradiation and solid acid catalysts is common to enhance the reaction efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 4,4’-azobis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The benzamide moieties can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include substituted benzamides, amines, and various oxidized derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A. Azo Initiators Azo compounds like 4,4'-azobis(4-cyanovaleric acid) (ACVA) and 2,2'-azobis(2-methylpropionitrile) (AIBN) are critical in free-radical polymerization. ACVA, for instance, contains azo groups flanked by cyanovaleric acid moieties, enabling water solubility and thermal decomposition to generate radicals. Benzamide, 4,4'-azobis- may share this radical-generating capability but with enhanced stability or solubility due to benzamide substituents .

B. Benzamide Derivatives Benzamides such as 2-hexanoylamino-1-(4-carboxyphenyl)benzamide and methyl 3-isobutoxy-4-[[3-isobutoxy-4-(pentanoylamino)benzoyl]amino]benzoate demonstrate bioactivity as histone acetyltransferase (HAT) inhibitors or androgen receptor antagonists. These compounds highlight the importance of acyl chain length and substituent positioning for bioactivity, which could inform design principles for Benzamide, 4,4'-azobis- .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Benzamide, 4,4'-azobis- Hypothetical: C₁₄H₁₂N₄O₂ ~268.27 Azo-linked benzamides; potential radical generation and bioactivity. Polymerization, drug discovery (inferred) N/A
ACVA C₁₀H₁₄N₄O₄ 278.25 Water-soluble azo initiator; decomposes at 70–80°C. Radical polymerization, nanomaterials
AIBN C₈H₁₂N₄ 164.21 Oil-soluble initiator; decomposes at 65°C. Polymer synthesis
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide C₂₀H₂₂N₂O₃ 338.41 PCAF HAT inhibitor (67% inhibition at 100 μM). Anticancer research
4,4'-Oxybis(benzoic acid) C₁₄H₁₀O₅ 258.23 High thermal stability; carboxylic acid groups. Polymers, coatings

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